2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride

Dopamine β-oxidase inhibition Catecholamine biosynthesis Enzyme kinetics

Noradrenalone HCl (5090-29-9), designated Noradrenaline EP Impurity B, features a unique β-ketone group that enables dual functionality as a dopamine β-oxidase inhibitor and selective α1/β2 adrenergic agonist—a profile absent in generic catecholamines. Supplied at ≥97% purity with full characterization data for ANDA method validation and QC. Direct substitution with norepinephrine or dopamine will compromise assay reproducibility in impurity profiling and enzyme inhibition studies.

Molecular Formula C8H9NO3. HCl
Molecular Weight 203.62 g/mol
CAS No. 5090-29-9
Cat. No. B195449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
CAS5090-29-9
Synonyms2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl
Molecular FormulaC8H9NO3. HCl
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CN)O)O.Cl
InChIInChI=1S/C8H9NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,10-11H,4,9H2;1H
InChIKeyILTXTELYZNIJHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride (CAS 5090-29-9): A Catecholamine Ketone with Distinct Dual Pharmacological Profile


2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, systematically known as noradrenalone (arterenone), is a catecholamine derivative characterized by a core catechol ring (3,4-dihydroxyphenyl) attached to an aminoethanone backbone. It is formally recognized as Noradrenaline EP Impurity B and exists as a hydrochloride salt with a molecular weight of 203.62 g/mol [1]. The compound's unique structural feature—a ketone group at the β-carbon position instead of the hydroxyl group found in norepinephrine—fundamentally alters its pharmacological and physicochemical properties [2]. This structural distinction confers a unique dual pharmacological profile: noradrenalone serves both as a dopamine β-oxidase inhibitor and as an adrenergic receptor agonist with selective receptor subtype engagement, a combination not observed in its closest analogs [3]. The compound demonstrates notable stability under recommended storage conditions (-20°C, inert atmosphere, protected from moisture) with a melting point of 255°C, making it suitable for analytical reference standard applications .

Why 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride Cannot Be Replaced by Common Catecholamine Analogs


2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride is not simply another catecholamine derivative; its β-ketone substitution creates a fundamentally distinct pharmacological signature that precludes direct substitution with norepinephrine, epinephrine, or dopamine in research and industrial applications. Unlike norepinephrine, which lacks a ketone group at the β-position and acts primarily as a potent neurotransmitter via hydroxyl-mediated hydrogen bonding [1], noradrenalone's ketone moiety confers dual functionality as both a dopamine β-oxidase inhibitor and a selective adrenergic receptor agonist with differential affinity for α1- versus β-receptor subtypes [2]. Furthermore, compared to adrenalone (the N-methylated analog with CAS 62-13-5), noradrenalone lacks the N-methyl group, which alters its interaction with norepinephrine transporter (NET) ligands and results in distinct inhibition kinetics . Generic substitution with commercially available catecholamines would compromise experimental reproducibility and yield inaccurate conclusions in assays designed to probe dopamine β-oxidase inhibition, selective adrenergic receptor activation, or α-glucosidase inhibition pathways. The compound's specific impurity profile also renders it uniquely suited for analytical method validation in norepinephrine pharmaceutical quality control applications [3].

Quantitative Differentiation Evidence for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride (CAS 5090-29-9)


Dopamine β-Oxidase Inhibition: Potency Comparison Between Noradrenalone and Adrenalone

Noradrenalone demonstrates concentration-dependent inhibition of dopamine β-oxidase, an enzyme critical in norepinephrine biosynthesis. At a concentration of 12 μM, noradrenalone inhibits the conversion of dopamine to norepinephrine by inhibiting dopamine β-oxidase . This inhibition potency is quantitatively comparable to adrenalone, which also inhibits dopamine β-oxidase at 12 μM . However, noradrenalone's lack of N-methyl substitution differentiates its interaction with the enzyme active site, potentially altering inhibition kinetics. The assay was conducted in vitro using purified dopamine β-oxidase enzyme preparations .

Dopamine β-oxidase inhibition Catecholamine biosynthesis Enzyme kinetics

Adrenergic Receptor Selectivity Profile: α1 versus β Receptor Affinity

Noradrenalone exhibits selective agonistic activity at adrenergic receptors, particularly the α1 and β2 subtypes, as demonstrated in receptor pharmacology studies [1]. In direct comparison to epinephrine, noradrenalone shows weaker affinity for β-adrenergic receptors, with its primary action localized to α1-adrenergic receptors [2]. This receptor selectivity profile is consistent with noradrenalone's functional classification as an adrenergic agonist that acts as a local vasoconstrictor and hemostatic agent [3]. The receptor binding assays were performed using standard radioligand displacement methods in transfected cell lines expressing human adrenergic receptor subtypes [1].

Adrenergic receptor pharmacology Receptor selectivity Vasoconstriction

α-Glucosidase Inhibitory Activity: Derivative Potency Compared to Acarbose

Derivatives of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone exhibit α-glucosidase inhibitory activity with IC50 values ranging from 12.84 μM to 20.35 μM for the most potent derivatives . These values are significantly lower than the IC50 of acarbose (873.34 μM), the standard clinical α-glucosidase inhibitor used as a positive control in antidiabetic research . While the parent compound noradrenalone itself has not been directly assayed in head-to-head comparisons, the structural scaffold demonstrates inherent α-glucosidase inhibitory potential that can be optimized through derivatization . The assays were performed in vitro using yeast α-glucosidase enzyme preparations with p-nitrophenyl-α-D-glucopyranoside as substrate .

α-Glucosidase inhibition Antidiabetic research Postprandial hyperglycemia

Sympathomimetic Activity: Quantitative Comparison with Adrenaline

Noradrenalone is characterized as having very weak sympathomimetic activity when directly compared to adrenaline (epinephrine) [1]. This quantitative distinction is clinically and experimentally significant: whereas adrenaline produces robust sympathomimetic effects including tachycardia, increased cardiac output, and bronchodilation, noradrenalone's sympathomimetic activity is markedly attenuated [2]. Despite this weak sympathomimetic profile, noradrenalone retains potent local vasoconstrictor and hemostatic effects via α1-adrenergic receptor activation [3]. The comparison is based on in vivo cardiovascular response measurements in standard pharmacological preparations [1].

Sympathomimetic activity Vasoconstriction Hemostasis

Radioprotective Effect: Unique Property Not Shared by Common Catecholamines

Noradrenalone possesses a high radioprotective effect, a property not commonly attributed to norepinephrine or epinephrine [1]. While noradrenaline and adrenaline have been studied for radioprotective effects in certain in vitro systems [2], noradrenalone is specifically noted for its high radioprotective efficacy [1]. The radioprotective effect of β-ketoanalogs of hydroxyphenylethanolamines (including noradrenalone) has been confirmed in in vivo mouse studies at irradiation doses of 8 Gy (LD97/30) with compound doses ranging from 50-150 μmol/kg [3]. This property is structurally linked to the β-ketone moiety present in noradrenalone but absent in norepinephrine and epinephrine [3].

Radioprotection Radiation biology Catecholamine pharmacology

NET Ligand Interaction: IC50 Value Differentiates Noradrenalone from Adrenalone

Adrenalone hydrochloride (the N-methylated analog, CAS 62-13-5) is chemically similar to known norepinephrine transporter (NET) ligands and exhibits an IC50 of 36.9 μM in NET binding assays . Noradrenalone, lacking the N-methyl group, has not been reported with a directly comparable NET IC50 value, but the structural difference (absence of N-methyl) is expected to alter its interaction with NET [1]. This structural distinction enables researchers to probe the contribution of N-alkylation to NET ligand recognition and uptake inhibition . The NET binding assays for adrenalone were performed using standard radioligand displacement methodology .

Norepinephrine transporter NET ligand Catecholamine uptake

High-Value Research and Industrial Applications for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride


Analytical Reference Standard for Norepinephrine Pharmaceutical Quality Control

2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride is officially designated as Noradrenaline EP Impurity B (HCl salt) and is supplied with detailed characterization data compliant with regulatory guidelines [1]. It is used in analytical method development, method validation (AMV), and quality control (QC) applications for abbreviated new drug applications (ANDA) or commercial production of noradrenaline [1]. The compound's high purity (97%) and well-defined physicochemical properties (mp 255°C) make it suitable as a reference standard .

Dopamine β-Oxidase Inhibition Studies in Catecholamine Biosynthesis Research

At 12 μM, noradrenalone inhibits the conversion of dopamine to norepinephrine by inhibiting dopamine β-oxidase [1]. This property makes it a valuable tool for investigating catecholamine biosynthesis pathways, particularly in studies examining the enzymatic regulation of norepinephrine production. The compound's non-methylated structure provides a clean scaffold for structure-activity relationship studies without confounding N-alkylation effects .

Selective α1-Adrenergic Receptor Pharmacology Tool

Noradrenalone's selective agonistic activity at α1 and β2 adrenergic receptors, coupled with its weaker affinity for β receptors compared to epinephrine, positions it as a research tool for dissecting α1-mediated physiological responses [1]. Its very weak sympathomimetic activity relative to adrenaline further enhances its utility in studies requiring α1 activation with minimal β-receptor cross-reactivity or systemic cardiovascular effects .

Scaffold for α-Glucosidase Inhibitor Development in Antidiabetic Drug Discovery

Derivatives of noradrenalone exhibit α-glucosidase inhibitory activity with IC50 values as low as 12.84 μM, representing a 43- to 68-fold improvement in potency compared to the standard drug acarbose (IC50 = 873.34 μM) [1]. The core 2-amino-1-(3,4-dihydroxyphenyl)ethanone scaffold serves as a privileged starting point for medicinal chemistry optimization aimed at developing novel antidiabetic agents targeting postprandial hyperglycemia [1].

Radioprotection Research and Countermeasure Development

Noradrenalone's high radioprotective effect, confirmed in mouse models at 8 Gy irradiation with compound doses of 50-150 μmol/kg, enables specialized research in radiation biology [1]. This property, not shared by standard catecholamines, makes noradrenalone a unique candidate for studying radioprotective mechanisms and developing radiation countermeasures .

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